Home > Products > Screening Compounds P131401 > 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine - 400089-02-3

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Catalog Number: EVT-2928409
CAS Number: 400089-02-3
Molecular Formula: C16H14Cl2F3N3
Molecular Weight: 376.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Drug development: Further development and optimization of this compound as a potential antibacterial drug candidate, particularly against multidrug-resistant bacterial infections. [, ]
  • Target validation: Confirmation of Sfp-PPTase as a viable drug target for bacterial infections through in vivo studies and investigation of the compound's efficacy in animal models of infection. [, ]
  • Mechanism of action: Detailed investigation of the molecular mechanisms by which this compound interacts with Sfp-PPTase and other potential targets, including structural studies of the enzyme-inhibitor complex. [, ]
  • Spectrum of activity: Determination of the full spectrum of bacterial species susceptible to this compound, including investigation of its activity against Gram-negative bacteria. [, ]
  • Resistance mechanisms: Exploration of potential mechanisms of bacterial resistance to this compound and strategies to circumvent such resistance. [, ]
  • Safety and toxicity: Comprehensive evaluation of the compound's safety profile, including its potential for toxicity and adverse effects in preclinical and clinical studies. [, ]

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial Sfp-type 4′-phosphopantetheinyl transferases (PPTases) []. This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human ortholog. It demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus and attenuates the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses [].

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

Compound Description: PAPP is a 5-HT1A agonist that displays high affinity for the serotonin (5-HT) receptor in the parasitic nematode Haemonchus contortus []. It serves as a lead compound for developing new insecticides with a novel mode of action [].

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups []. It inhibits the binding and function of CXCR3 chemokines, potentially through an allosteric mechanism [].

5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones

Compound Description: This series of compounds represents a class of anti-inflammatory agents []. Several derivatives within this series exhibit significant anti-inflammatory activity in the carrageenan footpad edema test, with some demonstrating greater efficacy and lower ulcerogenic potential than the reference drug indomethacin [].

Overview

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound notable for its potential applications in pharmaceuticals and agrochemicals. The compound features a piperazine core substituted with a dichlorophenyl group and a trifluoromethylpyridine moiety, which contribute to its chemical properties and biological activity.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its molecular structure and properties make it of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

Classification

This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-anxiety effects. The presence of halogen substituents enhances its lipophilicity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution: The introduction of the trifluoromethylpyridine group can be achieved through nucleophilic substitution reactions where appropriate precursors are reacted under controlled conditions.
  • Piperazine Formation: The piperazine ring is formed via cyclization reactions involving suitable amines and carbonyl compounds.
  • Coupling Reactions: Coupling techniques may be employed to link the dichlorophenyl group to the piperazine structure.

Technical Details

The synthesis often requires specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate the reactions. Temperature and reaction time are critical parameters that need optimization to achieve high yields.

Molecular Structure Analysis

Structure

The molecular formula of 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is C18H16Cl2F3N3C_{18}H_{16}Cl_{2}F_{3}N_{3}, with a molecular weight of approximately 396.24 g/mol. The structure contains:

  • A piperazine ring.
  • A dichlorophenyl substituent at one position.
  • A trifluoromethylpyridine moiety at another position.

Data

The compound's three-dimensional structure can be analyzed using computational chemistry software, allowing researchers to visualize its conformation and predict interactions with biological targets.

Chemical Reactions Analysis

Reactions

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions:

  • Electrophilic Aromatic Substitution: The aromatic rings present in the compound can participate in electrophilic substitution reactions.
  • Reduction Reactions: Certain functional groups may be reduced using reagents like lithium aluminum hydride to yield different derivatives.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating characteristics of the piperazine nitrogen atoms.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine often involves modulation of neurotransmitter systems. It may act as an antagonist or agonist at specific receptors:

  • Serotonin Receptors: Potential interactions with serotonin receptors could explain its psychotropic effects.
  • Dopamine Receptors: Similar interactions may also occur with dopamine receptors, contributing to its therapeutic profile.

Data

Pharmacological studies are required to elucidate the specific receptor interactions and downstream signaling pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

Chemical properties include stability under various conditions (e.g., light, heat) and reactivity towards nucleophiles or electrophiles.

Relevant data regarding boiling point, melting point, and density are often determined experimentally during synthesis optimization.

Applications

Scientific Uses

This compound has potential applications in several scientific fields:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting psychiatric disorders.
  • Agricultural Chemistry: Investigated for use as a pesticide or herbicide due to its chemical stability and efficacy against certain pests.

Research continues into optimizing its pharmacological properties and expanding its applications across various industries.

Introduction

Rationale for Targeting Piperazine-Based Scaffolds in CNS Drug Design

Piperazine remains a privileged scaffold in central nervous system (CNS) pharmaceutical agents due to its exceptional versatility in modulating pharmacokinetic and pharmacodynamic properties. This six-membered heterocycle with two nitrogen atoms serves as a conformational anchor, enabling precise spatial orientation of pharmacophoric elements while enhancing aqueous solubility through its basic nitrogen atoms (pKa ~9.5) [2] . Approximately 15% of all small-molecule CNS drugs approved between 2011-2023 contain the piperazine moiety, underscoring its fundamental role in neurotherapeutic development [2]. The scaffold’s protonation state at physiological pH facilitates blood-brain barrier (BBB) penetration—a critical requirement for CNS-targeted compounds—while its synthetic accessibility allows extensive structural diversification [6] .

Table 1: Approved CNS Drugs Containing Piperazine Scaffolds

Drug NameTherapeutic CategoryKey Structural Features
AripiprazoleAntipsychoticQuinolinone-piperazine linkage
VortioxetineAntidepressantPiperazine with thioether-spaced aromatic
SertralineAntidepressantN-Methylpiperazine attached to naphthalene
BuspironeAnxiolyticAzaspirone-piperazine conjugation

The molecular architecture of piperazine derivatives permits multi-directional exploration of structure-activity relationships (SAR): N-alkylation modulates lipophilicity, aromatic substitutions at either nitrogen influence receptor affinity, and conformational restriction through ring fusion enhances target selectivity [5] . Quantum mechanical studies reveal that piperazine adopts chair or boat conformations depending on substitution patterns, with energy barriers of ~10-12 kcal/mol facilitating interconversion. This flexibility allows dynamic adaptation to diverse binding pockets while maintaining sufficient rigidity for selective target engagement [6] . Hydrogen-bonding capacity (both donor and acceptor) further enables interactions with neuronal receptors and enzymes, making it indispensable in designing ligands for complex CNS targets like monoamine receptors and ion channels [2].

Structural Significance of 3,4-Dichlorophenyl and Trifluoromethylpyridinyl Moieties

The 3,4-dichlorophenyl moiety attached to piperazine’s N1 position confers distinctive electronic and steric properties critical for CNS bioactivity. Chlorine atoms at positions 3 and 4 create a strongly electron-deficient aromatic system (Hammett σ constants: σₘ=0.37, σₚ=0.23), enhancing π-stacking interactions with neurotransmitter binding sites while reducing metabolic oxidation at ortho/para positions [9]. This moiety demonstrates preferential affinity for serotonin and dopamine receptors, with molecular docking studies indicating complementary fit within hydrophobic subpockets of 5-HT₂ₐ and D₂ receptors [4] . The dihedral angle between the dichlorophenyl plane and piperazine ring typically ranges from 55-65°, optimizing vector alignment toward deep receptor regions inaccessible to simpler phenyl analogs [9].

Conversely, the 5-(trifluoromethyl)pyridin-2-yl group at N4 contributes multipoint binding capabilities essential for target engagement. The trifluoromethyl group (-CF₃) elevates metabolic stability by resisting cytochrome P450-mediated oxidation (clearance reduction: 40-60%) and enhances membrane permeability through lipophilic π-face interactions (log P increase: ~0.5-1.0 unit) [3] [10]. Pyridine nitrogen serves as a hydrogen bond acceptor, while its electron-deficient character promotes cation-π interactions with lysine/arginine residues in target proteins [4]. The rotational barrier around the pyridinyl-piperazine bond is approximately 4-6 kcal/mol, allowing conformational sampling without significant energy penalty—a crucial feature for accommodating diverse receptor topographies .

Table 2: Physicochemical Contributions of Key Substituents

Structural ElementElectronic EffectSpatial PropertiesPharmacological Impact
3,4-Dichlorophenylσₚ=0.78 (strong e⁻ withdrawal)Dihedral: 55-65° w/ piperazineEnhanced receptor affinity; metabolic stabilization
5-(Trifluoromethyl)pyridin-2-ylModerate e⁻ deficiencyRotational freedom: ΔGǂ=4-6 kcal/molMembrane permeability; target adaptability
Piperazine corepKa~9.5 (diprotic)Chair/boat interconversionSolubility; BBB penetration; H-bond network

Historical Context of Dual-Target Ligands in Neuropharmacology

The strategic integration of dichlorophenyl and trifluoromethylpyridinyl moieties via piperazine exemplifies the evolution of dual-target ligands in neuropharmacology. Early CNS agents like the atypical antipsychotic ziprasidone (containing chlorophenylpiperazine) demonstrated superior efficacy over single-target drugs by concurrently modulating multiple neurotransmitter systems . This compound’s design follows the "polypharmacology" paradigm, where selective multi-target engagement achieves synergistic effects—such as simultaneous 5-HT reuptake inhibition and dopamine receptor modulation for depression or schizophrenia management [2] [4].

Piperazine-based dual-target ligands exhibit distinct pharmacodynamic advantages:

  • Receptor Selectivity Profiling: The electron-withdrawing dichlorophenyl group favors serotonin receptor binding (Ki: 15-50 nM for 5-HT₁ₐ/₂ₐ), while the trifluoromethylpyridine moiety enhances dopamine D₂/D₃ affinity (Ki: 20-80 nM) through hydrophobic contact optimization [4] .
  • Synergistic Efficacy: In vitro neuronal models demonstrate amplified cAMP modulation when both moieties are present versus single-substituent analogs (response magnitude increase: 35-70%), validating the dual-pharmacophore approach [4].
  • Reduced Off-Target Effects: Strategic steric occlusion by the 3,4-dichloro configuration lowers histamine H₁ receptor binding by >90% compared to monosubstituted phenylpiperazines, mitigating sedative side effects common in early-generation neuroleptics [9].

Table 3: Evolution of Piperazine-Based Dual-Target Ligands

GenerationRepresentative CompoundPrimary TargetsLimitationsStructural Innovations
FirstTrazodone5-HT₂ₐ antagonist; SERT inhibitorSignificant α1-adrenergic affinityMonochlorophenyl; triazolopyridine
SecondNefazodone5-HT₂ₐ antagonist; weak SERTHepatotoxicityDichlorophenyl; ethylpiperazine chain
ThirdTarget Compound5-HT/DA receptor modulationOptimized balance via CF₃-pyridine3,4-Dichlorophenyl; trifluoromethylpyridinyl

The trifluoromethylpyridine component further enables allosteric modulation capabilities absent in earlier arylpiperazines. As demonstrated in SLU-2633 derivatives, this group permits low-energy conformations (0.5-1.2 kcal/mol strain) that access secondary binding pockets in glutamate receptors—expanding therapeutic potential toward neurodegenerative conditions beyond classical psychiatric disorders [4] . This represents a conceptual shift from "balanced" dual inhibition toward "functionally selective" polypharmacology, where ligand-directed signaling bias achieves precise neural circuit modulation [2].

Properties

CAS Number

400089-02-3

Product Name

1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

IUPAC Name

1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Molecular Formula

C16H14Cl2F3N3

Molecular Weight

376.2

InChI

InChI=1S/C16H14Cl2F3N3/c17-13-3-2-12(9-14(13)18)23-5-7-24(8-6-23)15-4-1-11(10-22-15)16(19,20)21/h1-4,9-10H,5-8H2

InChI Key

GWBFJOFWGWCCLO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.